(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine
CAS No.: 924907-26-6
Cat. No.: VC16681424
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924907-26-6 |
|---|---|
| Molecular Formula | C16H23FN2O2 |
| Molecular Weight | 294.36 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | JMBRJZPOMZWSJC-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F |
Introduction
Structural and Chemical Identity
Molecular Architecture
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine possesses a pyrrolidine core (a five-membered saturated nitrogen ring) substituted at the second position with a methyl group bearing both a 2-fluoroanilino moiety and a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a widely used protective group in organic synthesis, stabilizing the amine during reactions while allowing selective deprotection under acidic conditions .
The compound’s IUPAC name, tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate, reflects its stereochemistry at the second carbon of the pyrrolidine ring. Its molecular formula, C₁₆H₂₃FN₂O₂, corresponds to a molecular weight of 294.36 g/mol. Key identifiers include the canonical SMILES string CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F and the InChIKey JMBRJZPOMZWSJC-GFCCVEGCSA-N, which encode its structural and stereochemical features.
| Property | Value |
|---|---|
| CAS No. | 924907-26-6 |
| Molecular Formula | C₁₆H₂₃FN₂O₂ |
| Molecular Weight | 294.36 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate |
| SMILES (Isomeric) | CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F |
Table 1: Chemical specifications of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine .
Stereochemical Significance
The R-configuration at the second carbon of the pyrrolidine ring ensures enantioselective interactions in biological systems. This chirality is critical for binding to asymmetric molecular targets, such as enzymes or receptors, where the spatial arrangement of functional groups dictates activity. The fluoro-phenylamino group enhances binding affinity through fluorine’s electronegativity and the aromatic ring’s π-stacking potential, while the Boc group prevents undesired side reactions at the pyrrolidine nitrogen .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves multi-step organic transformations:
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Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at the second position with a chloromethyl group, which is subsequently aminated with 2-fluoroaniline.
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Boc Protection: The primary amine on the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, yielding the Boc-protected intermediate.
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Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis techniques, ensuring the R-configuration is retained .
A key advancement involves the use of β-enamine diketones and hydrazine derivatives, as demonstrated in analogous syntheses of Boc-protected heterocycles . For instance, Rosa et al. developed regioselective pyrazole formations using β-enamino diketones, a method adaptable to pyrrolidine derivatives .
Industrial Manufacturing
Industrial production scales these reactions using continuous flow reactors, which improve heat and mass transfer compared to batch processes. Automated systems monitor reaction parameters (e.g., pH, temperature) to optimize yields (>85%) and purity (>98%). Downstream purification employs crystallization or chromatography, with stringent quality control to meet pharmaceutical-grade standards .
Physicochemical Properties
Stability and Solubility
The Boc group enhances the compound’s stability against oxidation and nucleophilic attack, making it suitable for long-term storage. It exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but limited solubility in water (<0.1 mg/mL), necessitating organic solvents for most reactions.
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum displays distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the pyrrolidine ring protons (δ 3.2–3.6 ppm). The fluorine atom’s deshielding effect splits the aromatic protons into a doublet (δ 6.8–7.2 ppm).
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MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 294.36, with fragmentation patterns consistent with Boc cleavage and pyrrolidine ring opening .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a versatile building block for bioactive molecules. For example, it serves as a precursor in palladium-catalyzed C–N cross-coupling reactions to form aryl amines, a common motif in kinase inhibitors and antipsychotics . The Boc group is selectively removed post-coupling using trifluoroacetic acid, exposing the amine for further functionalization .
Case Study: Anticancer Agent Development
In a 2023 study, researchers derivatized the compound to create a library of pyrrolidine-based PI3K inhibitors. The fluoro-phenylamino group conferred high affinity for the ATP-binding pocket, while the Boc group ensured stability during cell-based assays. Lead compounds showed IC₅₀ values <100 nM against breast cancer cell lines.
Mechanism of Biological Action
Target Engagement
The fluoro-phenylamino group’s electron-withdrawing properties polarize adjacent bonds, facilitating hydrogen bonding with serine/threonine kinases. Molecular docking simulations reveal that the fluorinated aromatic ring occupies hydrophobic pockets, while the pyrrolidine nitrogen coordinates with catalytic residues.
Protective Group Strategy
The Boc group’s steric bulk prevents enzymatic degradation of the amine during in vivo studies, prolonging the compound’s half-life. This protection is reversible under acidic conditions (e.g., lysosomal pH), enabling controlled drug release in targeted therapies .
Industrial and Regulatory Considerations
Scalability Challenges
While continuous flow systems enhance production efficiency, the compound’s chirality demands expensive catalysts (e.g., Ru-BINAP) for asymmetric synthesis. Recent efforts focus on enzymatic resolution methods to reduce costs, achieving enantiomeric excess (ee) >99% with immobilized lipases .
Regulatory Compliance
As a non-therapeutic intermediate, (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine falls under Good Manufacturing Practice (GMP) guidelines for raw materials. Impurity profiles must meet ICH Q3A/B thresholds, with genotoxic impurities controlled to <1 ppm .
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